

# The Structural Elucidation of Isocoproporphyrin: A Technical Review of Early Studies

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## Compound of Interest

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This technical guide provides an in-depth analysis of the seminal early studies that led to the structural determination of **isocoproporphyrin**. The document focuses on the initial isolation, characterization, and subsequent definitive structural analysis, presenting the core data and experimental methodologies from the foundational papers of the early 1970s.

## Introduction

**Isocoproporphyrin** is a unique tetracarboxylate porphyrin that deviates from the typical biosynthetic pathway of heme. Its discovery and structural elucidation in the early 1970s were significant milestones in understanding porphyrin metabolism and the pathophysiology of certain porphyrias. This guide revisits the pioneering work of Elder and colleagues, who first isolated and characterized **isocoproporphyrin**, and the subsequent detailed structural analysis by Stoll, Elder, Games, and Jackson, which unambiguously determined its structure.

## Initial Isolation and Characterization

In 1972, G. H. Elder first reported the isolation of a novel group of tetracarboxylate porphyrins from the feces of patients with symptomatic cutaneous hepatic porphyria.<sup>[1]</sup> Through a series of chromatographic and spectroscopic analyses, Elder and his team were able to identify a key component they named **isocoproporphyrin**.

## Experimental Protocols: Isolation and Preliminary Characterization

The initial studies involved the extraction of porphyrins from fecal samples, followed by esterification to their methyl esters for improved solubility and volatility in subsequent analyses. The primary methods employed were:

- Extraction and Esterification: Fecal samples were extracted with a mixture of ethyl acetate and acetic acid. The porphyrins were then transferred into hydrochloric acid and subsequently back into ether. The carboxylic acid side chains were esterified with a methanol-sulfuric acid mixture.
- Thin-Layer Chromatography (TLC): The porphyrin methyl esters were separated by TLC on silica gel plates. This technique allowed for the initial separation of **isocoproporphyrin** tetramethyl ester from coproporphyrin and other porphyrins.
- Mass Spectrometry (MS): Low-resolution mass spectrometry of the isolated tetramethyl ester provided the first crucial evidence of its molecular weight and suggested a composition similar to coproporphyrin.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Initial <sup>1</sup>H-NMR spectra confirmed the presence of methyl, propionate, and acetate side chains, but could not definitively determine their arrangement on the porphyrin macrocycle.

## Definitive Structure Elucidation

The definitive structure of **isocoproporphyrin** was reported in a 1973 publication by Stoll, Elder, Games, Jackson, and their colleagues.<sup>[2]</sup> This work employed a combination of advanced NMR techniques and a novel mass spectrometry approach to precisely map the substituent pattern on the porphyrin ring.

## Nuclear Magnetic Resonance (NMR) Spectroscopy with Shift Reagents

A key challenge in the NMR analysis of porphyrins is the overlapping of signals from the numerous protons. The researchers overcame this by using a europium(III) shift reagent,

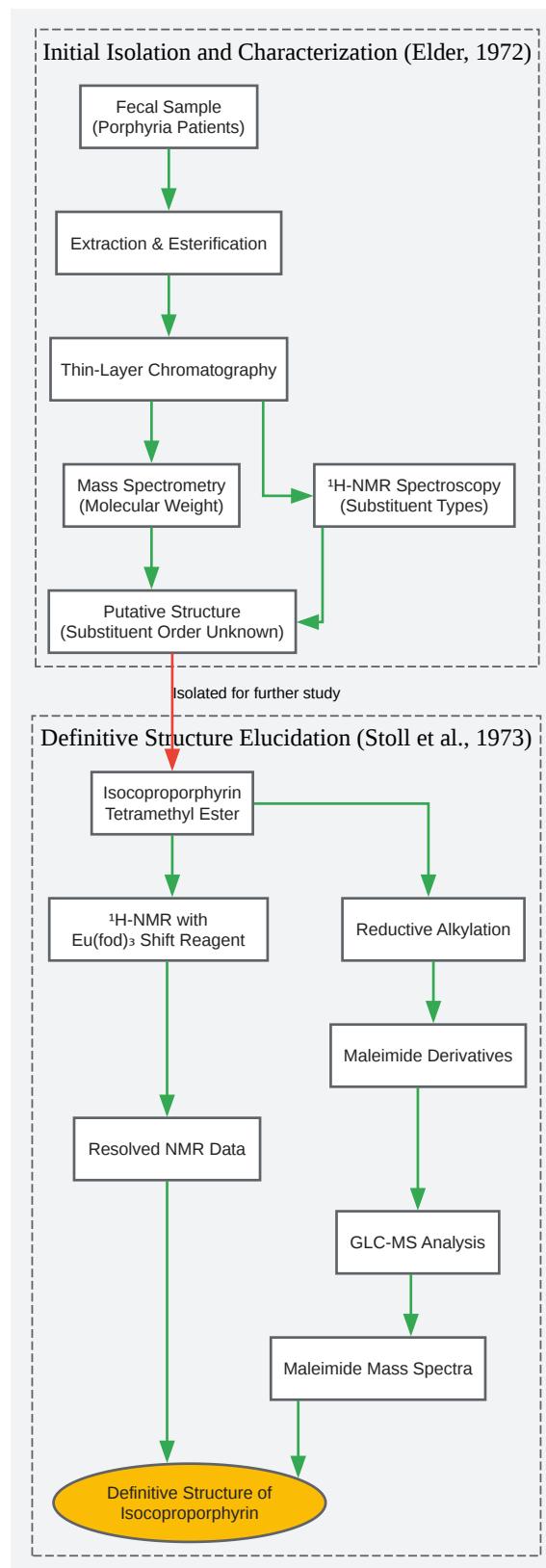
Eu(fod)<sub>3</sub>. This reagent complexes with the ester groups of the porphyrin side chains, inducing significant shifts in the NMR signals of nearby protons. The magnitude of the induced shift is dependent on the distance of the proton from the complexation site, allowing for the resolution of previously overlapping signals and aiding in their assignment.

## Reductive Alkylation and Gas-Liquid Chromatography-Mass Spectrometry (GLC-MS)

To confirm the arrangement of the substituents, a chemical degradation method coupled with mass spectrometry was employed. The **isocoproporphyrin** tetramethyl ester was subjected to reductive alkylation. This process cleaves the porphyrin macrocycle at the meso bridges, yielding a mixture of substituted maleimides. These volatile derivatives were then separated by gas-liquid chromatography and identified by mass spectrometry. The identity and relative abundance of the resulting maleimides provided conclusive evidence for the sequence of the  $\beta$ -substituents on each pyrrole ring.

## Experimental Workflow for Structure Determination

The logical flow of the experimental procedures that led to the definitive structural elucidation of **isocoproporphyrin** is outlined below.



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Fig. 1: Experimental workflow for the structural elucidation of **isocoproporphyrin**.

## Quantitative Data

The following tables summarize the key quantitative data from the early studies on **isocoproporphyrin**.

## Mass Spectrometry Data

The mass spectrum of **isocoproporphyrin** tetramethyl ester was crucial for determining its molecular weight and for identifying the products of its chemical degradation.

Compound	m/z (relative intensity, %)	Interpretation	Reference
Isocoproporphyrin Tetramethyl Ester	710 (100)	Molecular Ion ( $M^+$ )	<a href="#">[2]</a>
637 (35)	$M^+ - CO_2CH_3$	<a href="#">[2]</a>	
564 (20)	$M^+ - 2(CO_2CH_3)$	<a href="#">[2]</a>	
Methyl Ethyl Maleimide	155	Product of Reductive Alkylation	<a href="#">[2]</a>
Methyl Propionate Maleimide	183	Product of Reductive Alkylation	<a href="#">[2]</a>
Methyl Acetate Maleimide	169	Product of Reductive Alkylation	<a href="#">[2]</a>

## <sup>1</sup>H-NMR Spectroscopy Data

The <sup>1</sup>H-NMR data for **isocoproporphyrin** tetramethyl ester in  $CDCl_3$ , both with and without the addition of a shift reagent, provided the detailed information needed to assign the positions of the side chains.

Proton Assignment	Chemical Shift ( $\delta$ , ppm) without Eu(fod) <sub>3</sub>	Chemical Shift ( $\delta$ , ppm) with Eu(fod) <sub>3</sub>	Reference
meso-H	9.95-10.10 (4H, m)	10.20-11.50 (4H, m)	<a href="#">[2]</a>
-CH <sub>2</sub> CH <sub>2</sub> CO <sub>2</sub> Me	~4.3 (6H, t)	~5.0-6.5 (6H, m)	<a href="#">[2]</a>
-CH <sub>2</sub> CO <sub>2</sub> Me	~4.9 (2H, s)	~6.8 (2H, s)	<a href="#">[2]</a>
-CH <sub>2</sub> CH <sub>3</sub>	~4.1 (2H, q)	~4.8 (2H, q)	<a href="#">[2]</a>
-OCH <sub>3</sub> (propionate)	~3.65 (9H, s)	~3.7-4.0 (9H, m)	<a href="#">[2]</a>
-OCH <sub>3</sub> (acetate)	~3.60 (3H, s)	~3.9 (3H, s)	<a href="#">[2]</a>
Ring -CH <sub>3</sub>	~3.6-3.7 (9H, m)	~3.8-4.2 (9H, m)	<a href="#">[2]</a>
-CH <sub>2</sub> CH <sub>2</sub> CO <sub>2</sub> Me	~3.2 (6H, t)	~3.5-4.5 (6H, m)	<a href="#">[2]</a>
-CH <sub>2</sub> CH <sub>3</sub>	~1.8 (3H, t)	~2.2 (3H, t)	<a href="#">[2]</a>

## Conclusion

The structural elucidation of **isocoproporphyrin** in the early 1970s stands as a classic example of natural product chemistry, showcasing the power of combining traditional chemical degradation methods with emerging spectroscopic techniques. The meticulous work of Elder, Stoll, and their collaborators not only defined the structure of this important porphyrin but also provided a robust framework for the structural analysis of other complex tetrapyrroles. This foundational knowledge continues to be relevant for researchers in porphyrin chemistry, metabolism, and the diagnosis of porphyrias.

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